molecular formula C14H16N4O4 B6601000 7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate CAS No. 69748-08-9

7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate

Cat. No.: B6601000
CAS No.: 69748-08-9
M. Wt: 304.30 g/mol
InChI Key: SEGHTAABJBIVSX-UHFFFAOYSA-N
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Description

7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-f]indazole core, which is a fused bicyclic structure containing both pyrazole and indazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-bromo-3-nitrotoluene, a Bartoli reaction can be employed using isopropenylmagnesium bromide in tetrahydrofuran (THF) at -40°C to yield intermediate compounds, which are then further reacted to form the desired pyrazolo[3,4-f]indazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[3,4-f]indazole derivatives.

Scientific Research Applications

7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate is unique due to its specific substitution pattern and the presence of acetoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-acetyloxy-2,6-dimethyl-4,8-dihydropyrazolo[3,4-f]indazol-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-7(19)21-13-9-5-12-10(6-11(9)15-17(13)3)14(18(4)16-12)22-8(2)20/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGHTAABJBIVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2CC3=NN(C(=C3CC2=NN1C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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